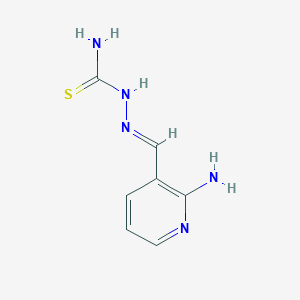
2-Aminonicotinaldehyde thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminonicotinaldehyde thiosemicarbazone is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine due to its versatile chemical properties and potential therapeutic applications. This compound is known for its ability to form stable complexes with various metal ions, which enhances its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminonicotinaldehyde thiosemicarbazone typically involves the condensation reaction between 2-aminonicotinaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminonicotinaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Applications De Recherche Scientifique
2-Aminonicotinaldehyde thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with enhanced stability and reactivity.
Biology: The compound exhibits significant antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Research has shown its potential as an anticancer agent, particularly in targeting specific cancer cell lines. It also demonstrates antioxidant and antidiabetic activities.
Industry: The compound’s ability to form stable metal complexes makes it useful in various industrial applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of 2-aminonicotinaldehyde thiosemicarbazone involves its interaction with metal ions to form stable complexes. These complexes can interfere with various biological pathways, leading to their therapeutic effects. For instance, in cancer cells, the compound can induce apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
- 2-Aminonicotinaldehyde N-methyl thiosemicarbazone
- Thiochromanone-based thiosemicarbazones
- Benzothiazepine-based thiosemicarbazones
Comparison: 2-Aminonicotinaldehyde thiosemicarbazone stands out due to its unique ability to form highly stable metal complexes, which enhances its biological activity. Compared to other thiosemicarbazones, it exhibits superior antimicrobial and anticancer properties, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C7H9N5S |
|---|---|
Poids moléculaire |
195.25 g/mol |
Nom IUPAC |
[(E)-(2-aminopyridin-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C7H9N5S/c8-6-5(2-1-3-10-6)4-11-12-7(9)13/h1-4H,(H2,8,10)(H3,9,12,13)/b11-4+ |
Clé InChI |
ACRVHTZODRLDFR-NYYWCZLTSA-N |
SMILES isomérique |
C1=CC(=C(N=C1)N)/C=N/NC(=S)N |
SMILES canonique |
C1=CC(=C(N=C1)N)C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















